molecular formula C4H3ISe B14710290 Selenophene, 3-iodo- CAS No. 18168-61-1

Selenophene, 3-iodo-

Cat. No.: B14710290
CAS No.: 18168-61-1
M. Wt: 256.94 g/mol
InChI Key: GAAVLFWNOZQEHY-UHFFFAOYSA-N
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Description

3-Iodoselenophene is a selenium-containing heterocyclic compound with the molecular formula C4H3ISe. It is a derivative of selenophene, where an iodine atom is substituted at the third position of the selenophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodoselenophene can be synthesized through various methods, including electrophilic cyclization and cross-coupling reactions. One common method involves the iodine-mediated regioselective cyclization of selenoenynes. For example, a solution of 1,5-diphenylpenta-1,4-diyn-3-ol and dibutyl diselenide in ethanol, under an argon atmosphere, can be treated with sodium borohydride to yield 3-iodoselenophene .

Industrial Production Methods: While specific industrial production methods for 3-iodoselenophene are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi reactions, is common in industrial applications due to their efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 3-iodoselenophene exerts its effects is primarily through its reactivity in cross-coupling reactions. The iodine atom at the third position of the selenophene ring makes it a versatile substrate for palladium-catalyzed reactions, facilitating the formation of various functionalized selenophenes . These reactions often involve the activation of the C-I bond, followed by the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Uniqueness: 3-Iodoselenophene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine and chlorine analogs. This increased reactivity makes it a valuable intermediate in the synthesis of more complex selenophene derivatives .

Properties

CAS No.

18168-61-1

Molecular Formula

C4H3ISe

Molecular Weight

256.94 g/mol

IUPAC Name

3-iodoselenophene

InChI

InChI=1S/C4H3ISe/c5-4-1-2-6-3-4/h1-3H

InChI Key

GAAVLFWNOZQEHY-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C=C1I

Origin of Product

United States

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